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Sialyllactose sodium salt from human milk -

Sialyllactose sodium salt from human milk

Catalog Number: EVT-13941665
CAS Number:
Molecular Formula: C23H40NNaO18
Molecular Weight: 641.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Sialyllactose sodium salts can be synthesized through microbial fermentation processes or chemical methods. The microbial fermentation typically involves genetically modified strains of Escherichia coli, which produce these oligosaccharides from lactose or other carbohydrate substrates. The process includes several steps:

  1. Fermentation: Lactose is fermented by specific bacterial strains to produce sialyllactose.
  2. Isolation: The produced oligosaccharides are isolated using techniques such as high-performance liquid chromatography.
  3. Conversion to Sodium Salt: The oligosaccharide is then treated with sodium hydroxide or other sodium-containing bases to form the sodium salt .

In chemical synthesis, methods such as the Koenigs-Knorr reaction are employed for the glycosylation of sialic acid with lactose derivatives, followed by purification steps to yield high-purity sialyllactose sodium salts .

Molecular Structure Analysis

The molecular formula for 3'-sialyllactose sodium salt is C23H39NNaO19C_{23}H_{39}NNaO_{19} with a molecular weight of approximately 655.53 g/mol. The structure consists of a lactose backbone (composed of glucose and galactose) with a sialic acid moiety linked via an α-(2→3) or α-(2→6) glycosidic bond, depending on whether it is 3'-sialyllactose or 6'-sialyllactose .

Structural Data

  • 3'-Sialyllactose Sodium Salt:
    • Molecular Formula: C23H39NNaO19C_{23}H_{39}NNaO_{19}
    • CAS Number: 124204218
  • 6'-Sialyllactose Sodium Salt:
    • Molecular Formula: C23H38NNaO19C_{23}H_{38}NNaO_{19}
    • CAS Number: 35890-39-2
Chemical Reactions Analysis

The primary chemical reactions involving sialyllactose sodium salts include glycosylation reactions where sialic acid is added to lactose derivatives. These reactions can be catalyzed by enzymes or carried out chemically. Key steps in these reactions involve:

  1. Glycosylation: Sialic acid reacts with lactose derivatives under acidic or enzymatic conditions.
  2. Purification: Following synthesis, the product undergoes purification through crystallization or chromatographic techniques to remove unreacted materials and by-products.
  3. Formation of Sodium Salt: The final product is treated with sodium hydroxide to form the sodium salt .
Mechanism of Action

Sialyllactose sodium salts exert their biological effects primarily through interactions with sialic acid-binding immunoglobulin-type lectins (Siglecs) and selectins. These interactions are crucial for:

  • Cell-Cell Communication: Sialyllactose mimics natural sialoglycans, facilitating cellular recognition processes.
  • Immune Modulation: They play roles in modulating immune responses by preventing pathogen adhesion and promoting beneficial microbial growth in the gut .

The mechanism involves binding to specific receptors on immune cells, influencing signaling pathways that regulate inflammation and immune responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Highly soluble in water due to the presence of sodium ions.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in further glycosylation reactions or hydrolysis under specific conditions.

Relevant data indicate that both forms of sialyllactose are stable at room temperature but should be stored away from moisture to maintain integrity .

Applications

Sialyllactose sodium salts have diverse applications in scientific research and biotechnology:

  • Glycobiology Research: Used as model substrates for studying glycan-mediated interactions in various biological systems.
  • Nutritional Supplements: Incorporated into infant formulas to replicate the benefits of human milk oligosaccharides.
  • Pharmaceutical Development: Investigated for their potential roles in modulating immune responses and preventing infections by pathogens that target sialoglycans .

Their ability to mimic natural HMOs makes them valuable tools for understanding complex biological processes related to health and disease.

Biosynthetic Pathways and Microbial Production of Sialyllactose Sodium Salt

Enzymatic Synthesis Mechanisms in Genetically Modified Escherichia coli Strains

Sialyllactose (SL) biosynthesis in engineered E. coli relies on reconstituting human milk oligosaccharide (HMO) pathways through heterologous gene expression. The core pathway involves two precursors: cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) and lactose. Neu5Ac is synthesized from N-acetylglucosamine (GlcNAc) via three enzymatic routes: (1) The NeuC pathway, where UDP-GlcNAc is converted to ManNAc by UDP-GlcNAc 2-epimerase; (2) The NanE pathway, involving isomerization of GlcNAc-6-phosphate to ManNAc-6-phosphate; and (3) The AGE pathway, utilizing GlcNAc 2-epimerase [4] [9]. ManNAc is then converted to Neu5Ac by NeuB synthase. CMP-Neu5Ac synthetase (NeuA) activates Neu5Ac to CMP-Neu5Ac, the donor substrate for sialyltransferases (SiaTs).

α2,3-Sialyltransferases (α2,3-SiaTs) catalyze the linkage of Neu5Ac to the galactose residue of lactose via α2,3-glycosidic bonds. Key SiaTs include:

  • NST from Neisseria meningitidis, the first characterized bacterial α2,3-SiaT [9].
  • Ps224 from Photobacterium sp. JT-ISH-224, noted for high activity [2] [9].
  • BtST1 from Bibersteinia trehalosi, engineered for enhanced efficiency [9].

Genomic integration of neuBCA (from Campylobacter jejuni) and SiaT genes into E. coli BL21(DE3)ΔlacZ enables de novo 3′-SL production. Disruption of Neu5Ac catabolism genes (nanA, nanK, nanT) minimizes precursor loss, increasing titers 4-fold [2] [4].

Table 1: Key Sialyltransferases for 3′-SL Biosynthesis

SialyltransferaseSource OrganismActivity (U/mg)3′-SL Yield (g/L)
NSTNeisseria meningitidis0.8523.1
Ps224Photobacterium sp.1.1218.7
BtST1 (engineered)Bibersteinia trehalosi2.3032.1
Vs16Vibrio sp.0.9215.3

Metabolic Engineering Strategies for Enhanced Sialyltransferase Activity

Optimizing SiaT activity requires balancing precursor flux and enzyme kinetics. Critical strategies include:

  • Competitive Pathway Knockout: Deleting nanA (sialic acid aldolase), nanK (N-acetylmannosamine kinase), and nanT (sialic acid transporter) in E. coli BL21star(DE3)ΔlacZ redirects carbon toward CMP-Neu5Ac, increasing 3′-SL yield by 300% [4] [9].

  • Modular Metabolic Optimization: The MSU module enhances UDP-GlcNAc synthesis by overexpressing glmS (glucosamine synthase), glmM (phosphoglucosamine mutase), and glmU (UDP-GlcNAc pyrophosphorylase). This elevates intracellular UDP-GlcNAc pools by 8.5-fold, directly fueling Neu5Ac production [4].

  • Cofactor Engineering: Regenerating cytidine triphosphate (CTP) is achieved by overexpressing cmk (cytidylate kinase) and integrating a CTP synthetase feedback-resistant mutant (pyrG^). This boosts CMP-Neu5Availability by 200%, alleviating a key bottleneck [4] [6].

  • SiaT Protein Engineering: Structure-guided mutagenesis of NST using the Hot-Spot Wizard 3.1 server identified residues A235 and A366. The mutant A235M/A366G improved catalytic efficiency (k~cat~/K~M~) by 4.2-fold, elevating extracellular 3′-SL to 32.1 g/L [9].

Table 2: Metabolic Engineering Strategies and Outcomes

StrategyTargetModificationYield Improvement
Gene KnockoutnanA, nanK, nanTDisruption of catabolic pathways300% vs. wild-type
Cofactor Regenerationcmk, pyrG^Enhanced CTP supply200% CMP-Neu5Ac
Promoter EngineeringglmS, glmM, glmUT7 promoter replacement8.5× UDP-GlcNAc
SiaT MutagenesisNST A235M/A366GImproved substrate affinity4.2× k~cat~/K~M~

Fermentation Process Optimization for Scalable HMO Production

Fed-batch fermentation in bioreactors maximizes 3′-SL titers through dynamic control of nutrients and oxygen. Key parameters include:

  • Carbon Source Feeding: Glycerol and lactose are supplied via exponential feeding to maintain residual concentrations at 5–10 g/L and 15–20 g/L, respectively. This prevents acetate accumulation while supporting precursor supply [4] [9].

  • Oxygen Transfer Rate: Maintaining dissolved oxygen (DO) at 30% via cascaded agitation (500–1,000 rpm) maximizes cell density (OD~600~ > 150) and 3′-SL productivity. Oxygen limitation reduces sialylation efficiency by 60% [6].

  • Transporter Engineering: Screening endogenous transporters identified setA and ycjV as effective 3′-SL exporters. Overexpressing setA increased extracellular 3′-SL to 56.8 g/L in a 5-L bioreactor, reducing intracellular accumulation [4].

  • Byproduct Reduction: Strain EZAKH41 (expressing engineered BtST1) reduced unknown byproducts by 87% during fed-batch fermentation, simplifying downstream purification [9].

Table 3: Bioreactor Performance for 3′-SL Production

StrainBioreactor Scale (L)Titer (g/L)Yield (g/g lactose)Key Optimization
ES2523.10.38nanA/nanK knockout
BL21(DE3)ΔMST344.20.49MSU module + CTP regeneration
EZAKBEP556.80.62setA overexpression
EZAKH41532.10.41BtST1 mutagenesis

Comparative Analysis of Microbial vs. Chemoenzymatic Synthesis Approaches

Microbial Synthesis leverages engineered bacteria for de novo 3′-SL production from low-cost substrates (glycerol, glucose). Advantages include:

  • High Titers: Plasmid-free strains like EZAKBEP achieve 56.8 g/L in bioreactors, the highest reported extracellular yield [4] [6].
  • Regioselectivity: Bacterial SiaTs (e.g., NST, Ps224) exhibit strict α2,3-linkage specificity without byproducts [9] [10].
  • Scalability: Fed-batch processes are industrially viable, with >90% purity post-purification [4].

Limitations include metabolic complexity and byproduct formation (e.g., acetate, unsialylated lactose), requiring multi-step purification.

Chemoenzymatic Synthesis employs isolated enzymes for stepwise sialylation:

  • SiaT Isolation: α2,3-SiaTs (e.g., truncated Photobacterium sp. Psp2,6ST) are immobilized for repetitive batch reactions [3].
  • Donor Substrate Recycling: CMP-Neu5Ac is regenerated using polyphosphate kinases, but costs remain high ($500–$800/g) [10].
  • Product Range: Accepts non-natural sialic acid analogs (e.g., KDN, Neu5Gc) for specialized glycoconjugates [5] [10].

This approach yields <5 g/L 3′-SL and is constrained by enzyme instability and cofactor costs. It is preferable for small-scale, high-value applications (e.g., therapeutic antibodies) but noncompetitive for bulk HMO production [3] [10].

Table 4: Synthesis Method Comparison

ParameterMicrobial SynthesisChemoenzymatic Synthesis
Titer23.1–56.8 g/L0.1–5 g/L
ScalabilityIndustrial (≥10,000 L)Lab-scale (≤100 L)
ByproductsAcetate, lactoseNone
RegioselectivityHigh (α2,3-specific)Tunable via enzyme engineering
Cost$50–100/kg$500–800/kg

Compounds Mentioned

  • 3′-Sialyllactose sodium salt
  • 6′-Sialyllactose sodium salt
  • Cytidine-5′-monophosphate (CMP)
  • N-Acetylneuraminic acid (Neu5Ac)
  • Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)
  • N-Acetylmannosamine (ManNAc)
  • Cytidine triphosphate (CTP)

Properties

Product Name

Sialyllactose sodium salt from human milk

IUPAC Name

sodium;(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]methoxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydroxy-6-(hydroxymethyl)oxan-4-olate

Molecular Formula

C23H40NNaO18

Molecular Weight

641.5 g/mol

InChI

InChI=1S/C23H40NO18.Na/c1-7(27)24-12-8(28)2-23(37,42-20(12)13(30)9(29)3-25)6-38-5-11-14(31)15(32)18(35)22(40-11)41-19-10(4-26)39-21(36)17(34)16(19)33;/h8-22,25-26,28-32,34-37H,2-6H2,1H3,(H,24,27);/q-1;+1/t8-,9+,10+,11+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-;/m0./s1

InChI Key

HOHJYOLZCPXFDQ-KGKWXGOVSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(COCC2C(C(C(C(O2)OC3C(OC(C(C3[O-])O)O)CO)O)O)O)O)O.[Na+]

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3[O-])O)O)CO)O)O)O)O)O.[Na+]

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